![molecular formula C9H9N3O B13071336 [5-(Pyridin-4-YL)-1,2-oxazol-3-YL]methanamine](/img/structure/B13071336.png)
[5-(Pyridin-4-YL)-1,2-oxazol-3-YL]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(Pyridin-4-YL)-1,2-oxazol-3-YL]methanamine: is a heterocyclic compound that features both pyridine and oxazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under reflux conditions . The reaction conditions often include the use of bases such as sodium methoxide in solvents like butanol .
Industrial Production Methods
While specific industrial production methods for [5-(Pyridin-4-YL)-1,2-oxazol-3-YL]methanamine are not well-documented, the general principles of heterocyclic synthesis apply. These methods would likely involve scalable reactions with optimized yields and purity, utilizing continuous flow reactors or batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
[5-(Pyridin-4-YL)-1,2-oxazol-3-YL]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [5-(Pyridin-4-YL)-1,2-oxazol-3-YL]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound can be used to study enzyme interactions and binding affinities due to its heterocyclic nature. It may serve as a ligand in biochemical assays .
Medicine
Its structure can be modified to enhance biological activity and selectivity .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence .
Wirkmechanismus
The mechanism of action of [5-(Pyridin-4-YL)-1,2-oxazol-3-YL]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-(Pyridin-4-YL)-4H-1,2,4-triazol-3-YL)benzoic acid
- Pyrimido[4,5-d]pyrimidine derivatives
- Pyrazolo[3,4-b]pyridin-6-one derivatives
Uniqueness
What sets [5-(Pyridin-4-YL)-1,2-oxazol-3-YL]methanamine apart is its combination of pyridine and oxazole rings, which provides a unique electronic structure and reactivity profile. This makes it a versatile scaffold for the development of new compounds with diverse applications.
Eigenschaften
Molekularformel |
C9H9N3O |
|---|---|
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
(5-pyridin-4-yl-1,2-oxazol-3-yl)methanamine |
InChI |
InChI=1S/C9H9N3O/c10-6-8-5-9(13-12-8)7-1-3-11-4-2-7/h1-5H,6,10H2 |
InChI-Schlüssel |
ZSQCCIUTLWWNLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=CC(=NO2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


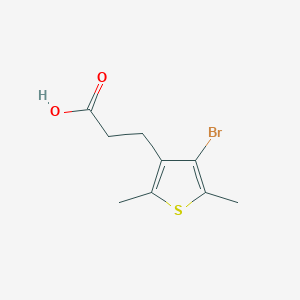
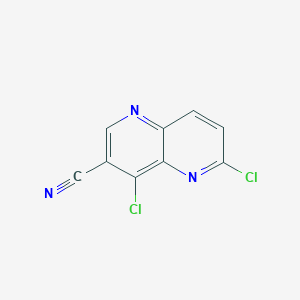
![[2-(Azetidin-3-yloxy)propanoyl]urea](/img/structure/B13071268.png)
![(3aR,6aS)-1-benzyl 4-tert-butyl tetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate](/img/structure/B13071271.png)
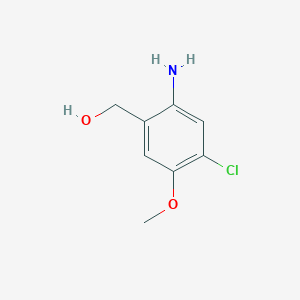
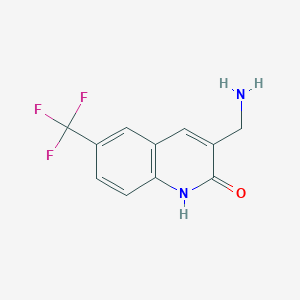
![tert-butyl 3,3-difluoro-5-[[(1S)-3-[(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13071295.png)

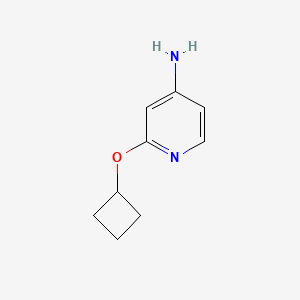
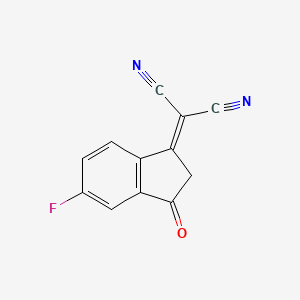


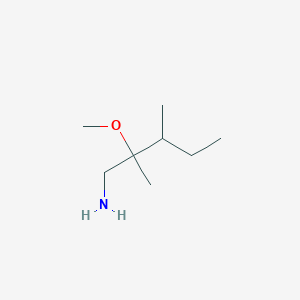
![N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-4-nitrobenzene-1-sulfonamide](/img/structure/B13071329.png)
